2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide
Description
This compound features a 1,2,4-triazole core substituted at the 4-position with an amino group, at the 5-position with a 4-methoxyphenyl group, and at the 3-position with a thioether-linked acetamide moiety (N-benzyl).
Properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-25-15-9-7-14(8-10-15)17-21-22-18(23(17)19)26-12-16(24)20-11-13-5-3-2-4-6-13/h2-10H,11-12,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYMOJMBDAVRQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide typically involves the following steps:
Formation of the triazole ring: This can be achieved by reacting 4-methoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate, which is then cyclized with hydrazine hydrate to yield the triazole ring.
Thioether formation: The triazole derivative is then reacted with benzyl chloride in the presence of a base such as sodium hydride to form the thioether linkage.
Acetamide formation: Finally, the compound is acetylated using acetic anhydride to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide undergoes various chemical reactions, including:
Scientific Research Applications
2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide involves its interaction with various molecular targets:
Enzyme inhibition: The compound can inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.
DNA interaction: It can intercalate into DNA, disrupting the replication process and leading to anticancer effects.
Receptor binding: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Anti-Inflammatory Triazole Derivatives
- Compound AS111 (2-[[4-Amino-5-(2-Pyridyl)-1,2,4-Triazol-3-yl]thio]-N-(3-Methylphenyl)acetamide): Exhibits 1.28× higher anti-inflammatory activity than diclofenac in formalin-induced edema models . The 2-pyridyl substituent likely enhances hydrogen bonding with cyclooxygenase-2 (COX-2), contrasting with the 4-methoxyphenyl group’s electron-donating effects in the target compound.
- Furan-2-yl Derivatives (e.g., 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)sulfanyl)-N-Acetanilides): Fluorine or nitro groups at the phenyl residue improve anti-exudative activity .
Cytotoxic Triazole-Thioacetamides
- N′-(2-Oxoindolin-3-ylidene)-2-((4-Phenyl-5-(2-(Phenylamino)ethyl)-4H-1,2,4-Triazol-3-yl)thio)Acetohydrazide: Shows selective cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells . The hydrazone moiety enables chelation with metal ions, a feature absent in the target compound’s benzyl-acetamide group.
- The sodium salt improves solubility, whereas the benzyl group in the target compound may reduce bioavailability.
Structural and Physicochemical Comparisons
- 2-((4-Amino-5-(4-Bromophenyl)-4H-1,2,4-Triazol-3-yl)thio)-N-(4-Methoxyphenyl)Acetamide (MFCD03036176): Bromine at the 4-phenyl position increases molecular weight (443.3 g/mol vs. target compound’s ~407 g/mol) and lipophilicity (LogP ~3.2) . The bromophenyl group may enhance membrane permeability but risks off-target toxicity compared to methoxyphenyl.
Biological Activity
The compound 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide is a derivative of the triazole class, which has gained attention for its diverse biological activities. This article reviews its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 389.8 g/mol. The structure includes a triazole ring, a benzylacetamide moiety, and a methoxyphenyl group, which contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₅O₃S |
| Molecular Weight | 389.8 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not available] |
Synthesis
The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and amines in the presence of thiol groups. Characterization is performed using various spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the molecular structure.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines, including leukemia and breast cancer cells. Studies have shown that it induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study:
In a study evaluating the cytotoxic effects on leukemia KG-1 cells, the compound exhibited an EC50 value in the micromolar range. This suggests that it has a potent effect on inhibiting cell proliferation similar to known anticancer agents.
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Inhibition of Enzymatic Activity: The triazole ring can bind to enzyme active sites, inhibiting their function.
- Induction of Apoptosis: The compound may activate intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
- Disruption of Cell Membrane Integrity: In antimicrobial action, it may compromise bacterial cell membranes leading to cell lysis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications in the phenyl or methoxy groups can significantly alter the binding affinity to biological targets.
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Triazole formation | Ethanol, glacial acetic acid, reflux (4 hrs) | |
| Thioether coupling | Triethylamine, dioxane, 20–25°C |
How is the molecular structure of this compound confirmed?
Basic
Structural characterization employs:
- NMR spectroscopy for analyzing proton environments and substituent positions.
- IR spectroscopy to identify functional groups (e.g., C=O, N-H stretches).
- Mass spectrometry for molecular weight confirmation.
- Single-crystal X-ray diffraction (if crystallized) for absolute configuration .
What safety precautions are recommended when handling this compound?
Basic
Key safety measures include:
- Storage : 2–8°C in sealed containers to prevent degradation .
- Handling : Use PPE (gloves, lab coat), avoid heat/sparks (P210), and ensure proper ventilation (P201/P202) .
- First aid : Immediate medical consultation if inhaled or ingested (P101) .
How can researchers optimize the synthesis yield of this compound?
Advanced
Yield optimization strategies:
- Catalyst screening : Use alternative catalysts (e.g., DMAP or pyridine) to enhance reaction efficiency.
- Solvent effects : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.
- Temperature control : Gradual heating (e.g., 40–60°C) during coupling steps to minimize side reactions .
Q. Table 2: Yield Optimization Data
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Glacial AcOH | Ethanol | Reflux | 65–70 | |
| DMAP | DMF | 60°C | 85–90 |
How to address contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?
Advanced
Resolve discrepancies via:
- Purity validation : Use HPLC to confirm >95% purity, as impurities may skew bioassays.
- Assay standardization : Replicate studies under identical conditions (e.g., bacterial strain, concentration).
- SAR analysis : Compare substituent effects (e.g., methoxy vs. halogen groups) to identify activity drivers .
What computational methods are used to predict its bioactivity and binding modes?
Q. Advanced
- Molecular docking : Predict interactions with target proteins (e.g., tyrosinase or G-protein-coupled receptors) using software like AutoDock Vina.
- Molecular dynamics (MD) simulations : Assess binding stability over 50–100 ns trajectories in explicit solvent models.
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
How do structural modifications (e.g., trifluoromethyl groups) impact its pharmacological profile?
Q. Advanced
- Lipophilicity enhancement : Trifluoromethyl groups improve membrane permeability and metabolic stability.
- SAR studies : Modifying the benzyl or triazole moiety alters selectivity (e.g., anticancer vs. antimicrobial activity).
- In silico predictions : Use QSAR models to prioritize derivatives for synthesis .
What analytical techniques are used to assess stability under varying storage conditions?
Q. Advanced
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Mass spectrometry : Identify degradation products (e.g., hydrolysis of the acetamide group).
- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds .
How to design dose-response experiments for in vivo efficacy studies?
Q. Advanced
- Dose range : Test 10–100 mg/kg in rodent models, based on IC50 values from in vitro assays.
- Pharmacokinetics : Measure plasma half-life and bioavailability via LC-MS/MS.
- Control groups : Include vehicle and positive controls (e.g., cisplatin for anticancer studies) .
What strategies mitigate off-target effects in cellular assays?
Q. Advanced
- Counter-screening : Test against unrelated enzymes (e.g., kinases) to confirm selectivity.
- CRISPR/Cas9 knockouts : Validate target specificity using gene-edited cell lines.
- Proteomics : Identify unintended protein interactions via pull-down assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
